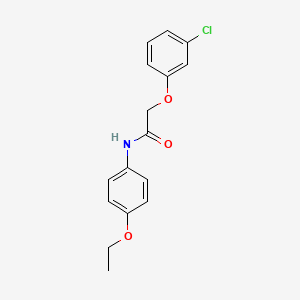

![molecular formula C15H17N3S B5510345 N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amino compounds with isothiocyanates under specific conditions to yield a variety of thiourea compounds. For instance, the synthesis of N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea and related compounds was achieved by reacting corresponding amino esters with phenylisothiocyanate in boiling ethanol, leading to various pyridothienopyrimidine derivatives under different reaction conditions (El-kashef et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be complex and is often characterized using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. The structural characterization of a copper(II) complex containing N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea showcased a square-pyramidal environment around the copper ion, indicating the intricate molecular geometry of these compounds (Tadjarodi et al., 2007).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including oxidative cyclization, which can result in the formation of new ligands and complexes with metals. The oxidative cyclization of N-(2-pyridyl)-N'-(4-methoxyphenyl)thiourea, for example, leads to the formation of complexes with distinct chemical properties, such as the ability to form centrosymmetric dimers through hydrogen bonding interactions (Tadjarodi et al., 2007).

科学的研究の応用

Analytical Toxicology

In analytical toxicology, ethylene thiourea (ETU), a metabolite related to the chemical class of thioureas, serves as an indicator for exposure to ethylenebisdithiocarbamates (EBDCs) fungicides. A high-performance liquid chromatography with photodiode-array detection (HPLC-DAD) method was optimized for the determination of ETU in human urine. This method aids in monitoring exposure to EBDCs among farmers, showcasing the role of thiourea derivatives in environmental and occupational health (S. El Balkhi, P. Sandouk, M. Galliot-Guilley, 2005).

Heterocyclic Chemistry

Thiourea derivatives are instrumental in the synthesis of heterocyclic compounds. For example, thiourea reacts with amino esters to produce various pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, demonstrating the utility of thiourea derivatives in the synthesis of complex organic molecules with potential applications in medicinal chemistry and material sciences (H. El-kashef et al., 2010).

Antiviral Research

In the field of antiviral research, N-diazinyl-N'-[2-(2-pyridyl)ethyl]thioureas were synthesized and evaluated as non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT). This highlights the potential of thiourea derivatives in developing novel antiviral agents (G. Heinisch et al., 1997).

Materials Science

In materials science, ethynylated-thiourea derivatives were synthesized and characterized for their applications as resistive-type carbon dioxide (CO2) gas sensors. This research indicates the versatility of thiourea derivatives in sensor technology, especially for environmental monitoring and control (A. Daud et al., 2019).

特性

IUPAC Name |

1-ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-2-17-15(19)18-14-5-3-12(4-6-14)11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLIUVSDRHDMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=C(C=C1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)